

Comparison of Key Prenylated Flavonoids from *Sophora flavescens*

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Kurarinol

CAS No.: 855746-98-4

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The table below summarizes the experimentally determined bioactivities and key findings for several major flavonoids.

Flavonoid	Anti-Tyrosinase Activity (IC ₅₀)	Other Notable Bioactivities	Key Findings & Experimental Models
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| **Kuraridin** | **L-tyrosine**: 0.16 μM [1] **L-DOPA**: 0.04 μM [1] | Not covered in search results | • **148x more potent** than kojic acid (L-tyrosine assay) [1] • **Mechanism**: Non-competitive (L-tyrosine) & competitive (L-DOPA) tyrosinase inhibitor [1] • Reduced melanin in B16F10 cells & a 3D human skin model [1] | | **Kurarinnone** | 25.8 μM (in a cell-free assay) [2] | **Anti-inflammatory, Antioxidant, Anticancer, Estrogenic** [3] [2] [4] | • Inhibits **soluble epoxide hydrolase**, potential for Parkinson's disease [5] • Shows **estrogenic activity** via Erk1/2 and Akt signaling [3] • **Metabolism**: Primarily by CYP1A2 and CYP2D6 enzymes [2] | | **Kurarinnol A** | Not specified in search results | **Hepatoprotective** [6] | • **Primary Activity**: Protects against CCl₄-induced hepatic injury [6] • **Mechanism**: Modulates the **TLR2/NF- κ B** signaling pathway, reducing COX-2 and IL-1 β [6] • Validated in HepG2 cells and KM mouse model [6] | | **Kushenol A** | 62.70 μM (L-tyrosine) [1] | **Estrogenic** [3] | • Weaker tyrosinase inhibitor than kuraridin [1] • Exhibits weak estrogenic activity in MCF-7 cells [3] |

Experimental Protocols for Key Findings

For researchers to evaluate and replicate these studies, here are the methodologies used in the cited experiments.

- **Anti-Tyrosinase Activity (Cell-Free) [1]**

- **Protocol:** Tyrosinase activity was measured using L-tyrosine or L-DOPA as substrates. The formation of dopachrome was monitored spectrophotometrically at 475 nm. Kojic acid was used as a positive control. IC₅₀ values were determined from the concentration-response curves.
- **Inhibition Kinetics:** The mechanism of inhibition was determined using Lineweaver-Burk and Dixon plots by varying the concentration of the substrate (L-tyrosine or L-DOPA) and the inhibitor.

- **Cellular Anti-Melanogenesis (B16F10 cells) [1]**

- **Cell Model:** B16F10 mouse melanoma cells.
- **Induction & Treatment:** Cells were stimulated with α -MSH to induce melanogenesis. They were then treated with the test compounds.
- **Analysis:** Melanin content was measured after solubilizing the cells in NaOH. Cell viability was assessed to rule out cytotoxicity.

- **In Vivo Hepatoprotective Model [6]**

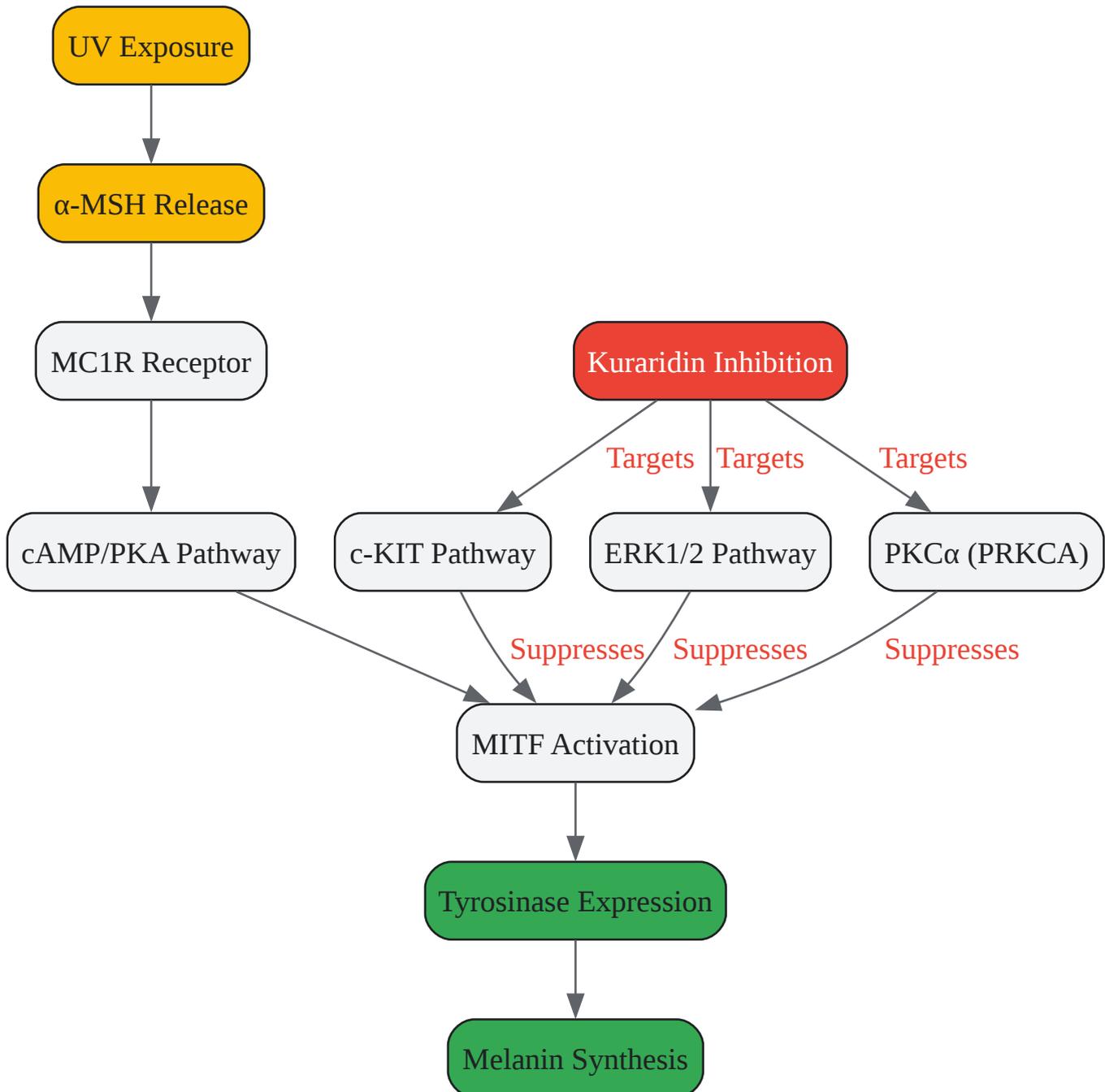
- **Animal Model:** KM mice.
- **Induction:** Acute liver injury was induced by intraperitoneal injection of CCl₄.
- **Treatment & Evaluation:** Mice were treated with **kurarinol** A or extract. Liver injury was assessed by measuring serum biomarkers and histopathological examination (HE staining). Protein levels of TLR2, NF- κ B, COX-2, and IL-1 β were analyzed by Western blot to elucidate the mechanism.

- **Estrogenic Activity Assay (MCF-7 cells) [3]**

- **Cell Model:** Human breast cancer MCF-7 cells.
- **Culture Conditions:** Cells were cultured in phenol red-free medium with charcoal-stripped FBS to eliminate estrogenic interference.
- **Proliferation Assay:** Cell proliferation was measured using the Sulforhodamine B (SRB) assay after 3 days of treatment.
- **Signaling Analysis:** Rapid activation of Erk1/2 and Akt signaling pathways was detected by Western blot. The role of estrogen receptors was confirmed using the antagonist ICI 182,780.

Signaling Pathway for Anti-Melanogenesis

The diagram below illustrates the potential mechanism by which kuraridin inhibits melanogenesis, as identified through network pharmacology [1].



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Interpretation and Naming Considerations

When reviewing the literature, please pay close attention to compound nomenclature:

- **Kurarinol vs. Kurarinol A:** The hepatoprotective data is specifically for **kurarinol A** [6]. It is unclear from the provided search results how this compound relates to a more generally named "**kurarinol**."
- **Kurarinol's Prominence:** The most potent and well-documented anti-melanogenic agent among the compared flavonoids is **kurarinol**, not **kurarinol** [1].
- **Kurarinone's Broad Activity:** **Kurarinone** is another major flavonoid with a wide range of studied bioactivities beyond skin-lightening, including estrogenic and anticancer effects [3] [4].

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